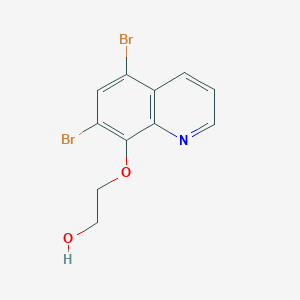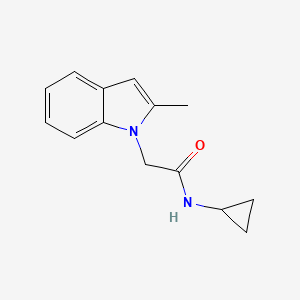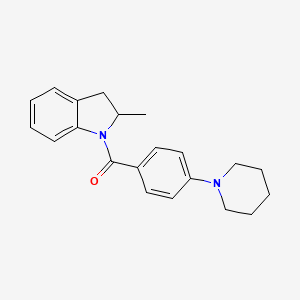
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline, commonly known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ is a heterocyclic compound that belongs to the quinoline family and is composed of two bromine atoms and a hydroxyethoxy group. DHQ has been extensively studied for its unique properties, including its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
DHQ has been found to exhibit its biological activities through various mechanisms of action. DHQ has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. DHQ has also been found to inhibit fungal ergosterol biosynthesis, which is essential for fungal cell membrane integrity. DHQ has also been investigated for its potential to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DHQ has been found to exhibit various biochemical and physiological effects. DHQ has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. DHQ has also been found to induce DNA damage in cancer cells, leading to apoptosis. DHQ has also been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHQ has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. DHQ can be easily synthesized using various methods, and it is stable under a wide range of conditions. DHQ is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, DHQ has some limitations, including its potential toxicity and its limited availability.
Direcciones Futuras
There are several future directions for research on DHQ. One potential direction is to investigate the use of DHQ as a fluorescent probe for detecting metal ions. DHQ has been found to exhibit high selectivity and sensitivity for detecting metal ions, making it a promising candidate for developing new fluorescent probes. Another potential direction is to investigate the use of DHQ as a building block for synthesizing functional materials. DHQ has been found to exhibit unique properties, including its ability to form hydrogen bonds and to interact with metal ions, making it a promising candidate for developing new functional materials. Finally, further research is needed to investigate the potential use of DHQ as a therapeutic agent for treating bacterial infections, fungal infections, and cancer. DHQ has been found to exhibit potent biological activities, and further studies are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
DHQ can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Borsche-Drechsel cyclization. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with dibromoacetaldehyde in the presence of a base. The Skraup reaction involves the condensation of aniline, glycerol, and sulfuric acid with 8-bromoquinoline. The Borsche-Drechsel cyclization involves the reaction of 8-bromoquinoline with glycerol in the presence of a strong base.
Aplicaciones Científicas De Investigación
DHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DHQ has been found to exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties. DHQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for synthesizing functional materials.
Propiedades
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUDRXASRVWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)







![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)